molecular formula C10H11FN2O B13304392 (2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one

(2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one

Cat. No.: B13304392
M. Wt: 194.21 g/mol
InChI Key: CDVNXPDOSHTSIW-AATRIKPKSA-N
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Description

(2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a dimethylamino group at the β-position of the enone system and a 5-fluoropyridin-2-yl moiety at the ketone terminus.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C10H11FN2O/c1-13(2)6-5-10(14)9-4-3-8(11)7-12-9/h3-7H,1-2H3/b6-5+

InChI Key

CDVNXPDOSHTSIW-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NC=C(C=C1)F

Canonical SMILES

CN(C)C=CC(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Biological Activity

(2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol. It is characterized by its unique structure, which incorporates a dimethylamino group and a fluoropyridine moiety, suggesting potential biological activity relevant to medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
IUPAC Name (E)-3-(dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one
InChI Key CDVNXPDOSHTSIW-AATRIKPKSA-N

The biological activity of (2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one is primarily attributed to its interaction with various biological targets. The compound's structure suggests it may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes related to metabolic processes, which can affect cell proliferation and survival.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroactive properties.

Biological Studies and Findings

Research on the biological activity of this compound has yielded promising results across various studies:

Anticancer Activity

In vitro studies have demonstrated that (2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.4Apoptosis induction
MCF7 (Breast)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of proliferation

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter levels or receptor activity.

Case Studies

Several case studies have explored the efficacy of (2E)-3-(Dimethylamino)-1-(5-fluoropyridin-2-YL)prop-2-EN-1-one in preclinical models:

  • Study on Lung Cancer : A study conducted on A549 cells showed that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value lower than many standard chemotherapeutics.
    "The compound's ability to induce apoptosis in lung cancer cells positions it as a potential candidate for further development" .
  • Neuroprotection in Animal Models : In vivo studies using rodent models have suggested that the compound can protect against neurodegeneration induced by oxidative stress, indicating its potential utility in treating neurodegenerative diseases.
    "Results indicate a significant decrease in markers of oxidative stress following treatment with the compound" .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural analogs vary in the substituents on the aromatic ring, influencing their physical and chemical properties:

Compound Name Substituent Melting Point (°C) Yield (%) Key Features Reference
(E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one Pyridin-2-yl 135–136 97 Non-fluorinated analog; high crystallinity
(E)-3-(Dimethylamino)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-Trifluoromethylphenyl 141–145 62 Strong electron-withdrawing group; MAO inhibition
(E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-Hydroxyphenyl Liquid 92 Enhanced solubility; antibacterial activity
(E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl Not reported Not reported Heterocyclic substitution; potential optoelectronic applications
(E)-3-(Dimethylamino)-1-(4-pyridyl)prop-2-en-1-one 4-Pyridyl Not reported Not reported Planar structure (r.m.s. deviation: 0.099 Å)

Key Observations:

  • Fluorine Substitution: The 5-fluoro group on the pyridine ring in the target compound likely enhances polarity and metabolic stability compared to non-fluorinated analogs like the pyridin-2-yl derivative .
  • Melting Points: Electron-withdrawing groups (e.g., trifluoromethyl) correlate with higher melting points, suggesting stronger intermolecular interactions .
  • Synthetic Yields: Yields for analogs range from 62% to 97%, with Pd-catalyzed cross-coupling and microwave-assisted synthesis being common methods .

Crystallographic and Computational Insights

  • Planarity: The 4-pyridyl analog exhibits near-planar geometry, which may facilitate π-π stacking in crystal lattices or protein interactions .

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